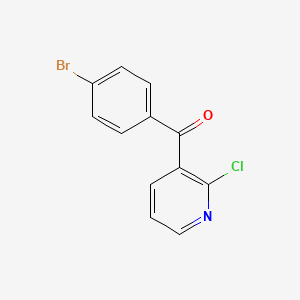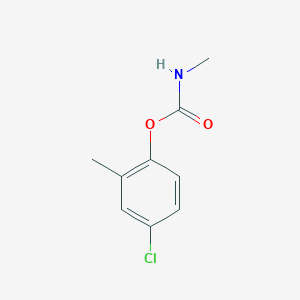
4-Chloro-2-methylphenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylphenyl methylcarbamate is a chemical compound with the molecular formula C9H10ClNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenyl methylcarbamate typically involves the reaction of 4-chloro-2-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process can be summarized as follows:
Starting Materials: 4-Chloro-2-methylphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Catalysts: Catalysts such as tertiary amines or metal salts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity. The process may also involve purification steps such as distillation or crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted carbamates.
Applications De Recherche Scientifique
4-Chloro-2-methylphenyl methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methylphenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of normal nerve function. This mechanism is similar to other carbamate pesticides, which act as neurotoxins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-(3-chloro-4-methylphenyl)carbamate
- Methyl N-(5-chloro-2-methylphenyl)carbamate
- Methyl N-(2-chloro-6-methylphenyl)carbamate
Comparison
4-Chloro-2-methylphenyl methylcarbamate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications.
Propriétés
Numéro CAS |
3942-58-3 |
|---|---|
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
(4-chloro-2-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-6-5-7(10)3-4-8(6)13-9(12)11-2/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
YGMYJWRJPQYYFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)
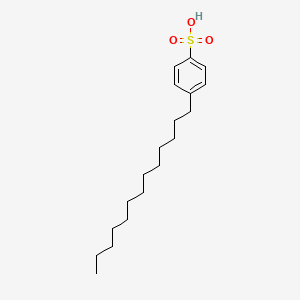
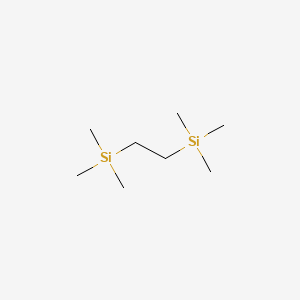
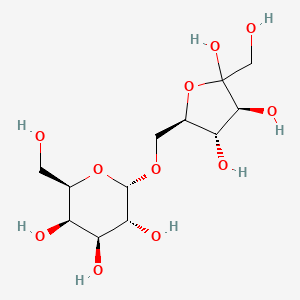
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
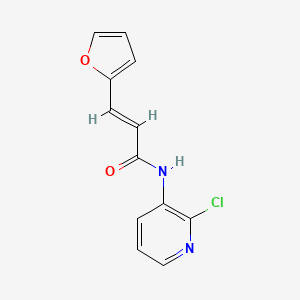
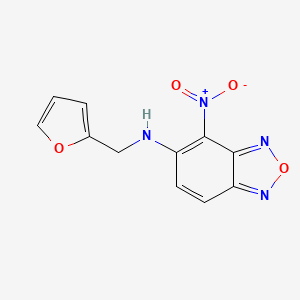
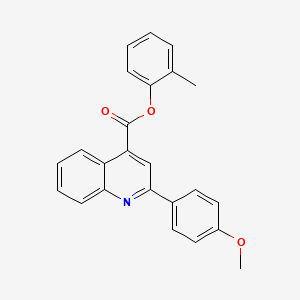
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
